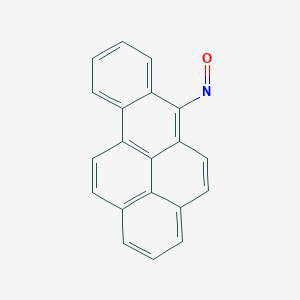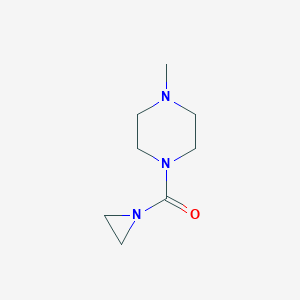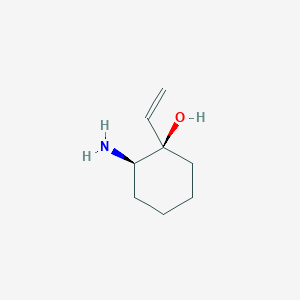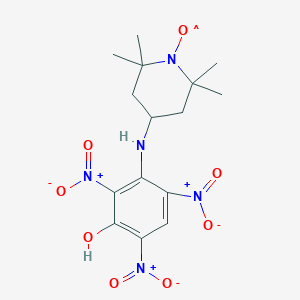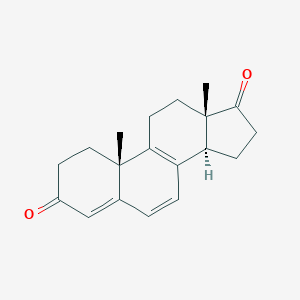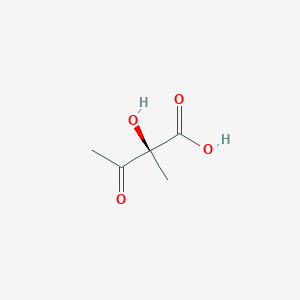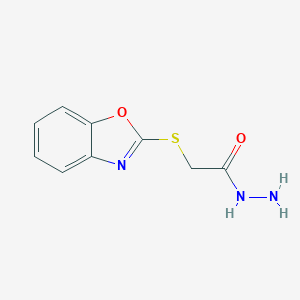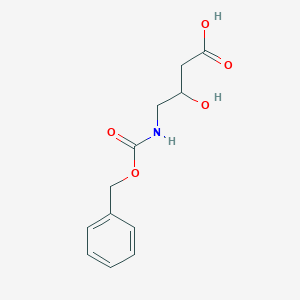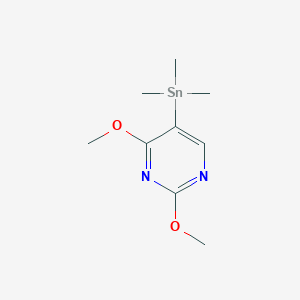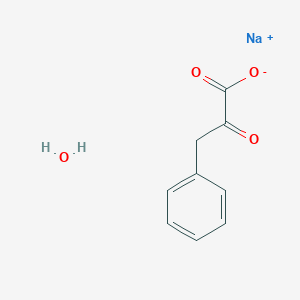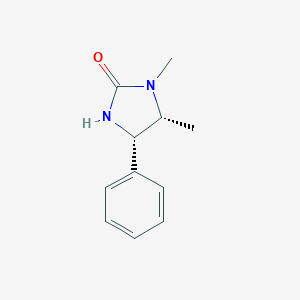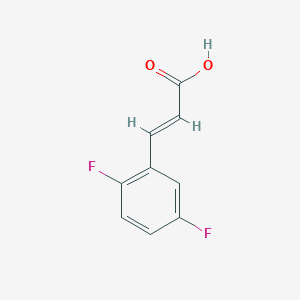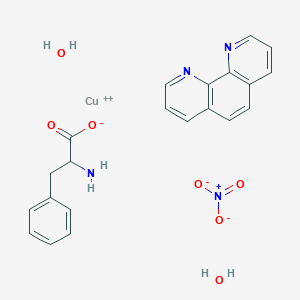![molecular formula C21H19NO6 B039462 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one CAS No. 116103-62-9](/img/structure/B39462.png)
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent psychoactive compound that has been found to have various biochemical and physiological effects on the human body.
作用機序
The exact mechanism of action of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to have some affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A.
生化学的および生理学的効果
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and reward processing. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception of time and space.
実験室実験の利点と制限
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has several advantages for use in laboratory experiments. It is a potent psychedelic compound that can be used to study the mechanisms of action of psychedelic drugs. It has a well-established synthesis method and is relatively easy to obtain. However, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has potential safety concerns, as it can cause adverse effects on the cardiovascular system.
将来の方向性
There are several future directions for research on 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. One area of interest is the potential therapeutic applications of psychedelic drugs, including 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. It has been suggested that these compounds may have a role in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. These compounds may have improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is a potent psychedelic compound that has been extensively studied for its biochemical and physiological effects. It has a well-established synthesis method and has been used in research to explore the mechanisms of action of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has potential therapeutic applications, but also has some limitations and safety concerns. Further research is needed to fully understand the potential of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one and other psychedelic compounds for therapeutic use.
合成法
The synthesis of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to produce 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as sodium borohydride. Finally, the amine is acetylated using acetic anhydride to produce 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. The synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been extensively studied for its psychoactive properties and has been found to have a wide range of effects on the human body. It has been used in research to explore the mechanisms of action of psychedelic drugs and their potential therapeutic applications. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been used in studies on the structure-activity relationship of phenethylamines and their effects on the central nervous system.
特性
CAS番号 |
116103-62-9 |
|---|---|
製品名 |
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
分子式 |
C21H19NO6 |
分子量 |
381.4 g/mol |
IUPAC名 |
4,5,16,17-tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
InChI |
InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)19-18-16-10(5-6-22(18)21(23)28-19)7-15(26-3)20(27-4)17(11)16/h7-9H,5-6H2,1-4H3 |
InChIキー |
BKQMUMRIEUQANP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
正規SMILES |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
同義語 |
2H-Dibenz[de,g]oxazolo[5,4,3-ij]quinolin-2-one, 4,5-dihydro-7,8,10,11-tetramethoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



